5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol
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Overview
Description
5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye. It is also referred to as an azo dye due to the presence of the azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with resorcinol in an alkaline medium to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Reduction: Formation of 4-nitroaniline and resorcinol derivatives.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Employed as a dye in textiles and as a colorant in various products.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol involves its interaction with biological molecules. The compound can bind to DNA, causing damage that inhibits transcription and replication processes . This property is particularly useful in its potential application as an antimicrobial agent.
Comparison with Similar Compounds
- 4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1,3-diol
- 4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1,3-diol
Comparison:
- 4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1,3-diol: This compound has the nitro group in the ortho position, which affects its reactivity and binding properties.
- 4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1,3-diol: The nitro group in the meta position alters its antimicrobial activity, making it more effective against certain bacterial strains .
5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
207913-57-3 |
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Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9N3O4/c16-11-5-9(6-12(17)7-11)14-13-8-1-3-10(4-2-8)15(18)19/h1-7,16-17H |
InChI Key |
QNZZWZHNARKYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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